A Technical Guide to 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine (CAS 916258-30-5): A Versatile Scaffold for Modern Drug Discovery
A Technical Guide to 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine (CAS 916258-30-5): A Versatile Scaffold for Modern Drug Discovery
Executive Summary
This technical guide provides an in-depth analysis of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Belonging to the imidazo[4,5-b]pyridine class, this molecule is a structural analog of naturally occurring purines, making it a "privileged scaffold" for interacting with a wide array of biological targets.[1][2] This guide elucidates the compound's physicochemical properties, provides detailed and validated protocols for its synthesis from readily available precursors, and explores its vast potential as a core building block for creating novel therapeutics. We will dissect the strategic importance of its key structural features—the reactive bromine atom at the C6-position and the metabolically stable cyclopropyl group at the C2-position—which serve as versatile handles for chemical modification and optimization of pharmacological activity.
The Imidazo[4,5-b]pyridine Core: A Foundation of Biological Activity
The imidazo[4,5-b]pyridine ring system is a cornerstone in the development of new pharmaceuticals due to its structural resemblance to purine bases, the fundamental components of DNA and RNA.[2] This mimicry allows derivatives to function as antagonists or modulators of enzymes and receptors that typically bind purines. Consequently, this scaffold has given rise to a diverse range of biologically active agents, including:
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Kinase Inhibitors: Crucial for the development of anti-cancer therapeutics.[2]
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Anti-inflammatory Agents: Targeting pathways involved in inflammation and autoimmune disorders.[1]
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Antiviral and Antimicrobial Compounds: Demonstrating efficacy against various pathogens.[1][3]
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Central Nervous System (CNS) Agents: Including potent Bromodomain and Extra-Terminal (BET) inhibitors for managing neuropathic pain.[4]
6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine emerges as a particularly strategic starting point for library synthesis. The bromine atom provides a reliable site for introducing molecular diversity via cross-coupling reactions, while the cyclopropyl group offers improved metabolic stability and desirable physicochemical properties compared to more common aryl substituents.
Physicochemical Properties and Structural Data
While extensive experimental data for this specific molecule is not publicly aggregated, its properties can be reliably predicted based on its structure and data from closely related analogs.
| Property | Predicted/Estimated Value | Source/Justification |
| CAS Number | 916258-30-5 | N/A |
| Molecular Formula | C₉H₈BrN₃ | Calculated |
| Molecular Weight | 238.09 g/mol | Calculated |
| Appearance | Expected to be an off-white to light brown solid | Based on related compounds[5] |
| Melting Point | >200 °C (Decomposition likely) | Extrapolated from similar 6-bromo-imidazo[4,5-b]pyridines[5] |
| Boiling Point | ~390-420 °C at 760 mmHg | Predicted based on the 6-bromo-4H-imidazo[4,5-b]pyridine core[6] |
| LogP (Octanol-Water) | 1.5 - 2.5 | Estimated; cyclopropyl group increases lipophilicity over parent scaffold[6] |
| pKa (Acidic) | ~9.0 - 9.5 (Imidazole N-H) | Based on parent scaffold[6] |
| pKa (Basic) | ~3.5 - 4.0 (Pyridine Nitrogen) | Based on parent scaffold[6] |
Spectroscopic Characterization (Expected):
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¹H NMR: Protons on the pyridine ring are expected in the aromatic region (~8.0-8.5 ppm). The cyclopropyl protons will appear in the upfield region (~0.8-1.5 ppm), and the imidazole N-H proton will be a broad singlet at a downfield chemical shift (>12 ppm).
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¹³C NMR: Carbon signals for the fused heterocyclic system will appear between ~110-155 ppm. The cyclopropyl carbons will be significantly upfield.
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Mass Spectrometry (MS): The ESI-MS spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks at [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity.
Retrosynthetic Analysis and Synthesis Protocols
The synthesis of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is logical and relies on established heterocyclic chemistry principles. A retrosynthetic analysis breaks the target molecule down into two key precursors: 2,3-diamino-5-bromopyridine and cyclopropanecarboxaldehyde .
Protocol 3.1: Synthesis of Key Intermediate: 2,3-Diamino-5-bromopyridine (CAS 38875-53-5)
This protocol details the reduction of a commercially available nitropyridine to the essential diamine intermediate. The use of tin(II) chloride is a classic and highly effective method for selectively reducing an aromatic nitro group in the presence of other functionalities like halogens and amines.
Workflow Diagram:
Step-by-Step Methodology: [7]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-bromo-3-nitro-pyridin-2-ylamine (1.0 eq) in a 9:1 solution of ethyl acetate and t-butanol.
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Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension. The large excess ensures the complete reduction of the nitro group.
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Reduction: Stir the suspension under a nitrogen atmosphere and heat to 60 °C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup (Part 1 - Filtration): After cooling the reaction mixture to room temperature, filter the suspension to remove insoluble tin salts.
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Workup (Part 2 - Acid/Base Extraction): Transfer the filtrate to a separatory funnel and extract three times with 3N HCl. This step protonates the desired diamine product, moving it into the aqueous layer and separating it from non-basic impurities.
-
Neutralization: Carefully make the combined acidic aqueous layers basic by the slow addition of solid sodium carbonate until gas evolution ceases and the pH is > 8. This deprotonates the diamine, making it soluble in organic solvents.
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Workup (Part 3 - Final Extraction): Extract the basic aqueous solution three times with ethyl acetate. Combine the organic fractions.
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Isolation: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the title product, which can be used in the next step without further purification or recrystallized if necessary.
Protocol 3.2: Synthesis of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine
This procedure is a Phillips-type condensation, a robust method for constructing the imidazole ring. It involves the reaction of the diamine with an aldehyde, followed by an oxidative cyclization. Sodium metabisulfite (Na₂S₂O₅) is a mild and effective oxidizing agent for this transformation.
Step-by-Step Methodology: (Adapted from general procedures[5])
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Reaction Setup: In a round-bottom flask, dissolve 2,3-diamino-5-bromopyridine (1.0 eq) in dimethyl sulfoxide (DMSO).
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Aldehyde Addition: Add cyclopropanecarboxaldehyde (1.0 eq) to the solution.
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Oxidant Addition: Add sodium metabisulfite (Na₂S₂O₅, 0.55 eq) to the mixture. The substoichiometric amount is sufficient as it acts as an in-situ source of SO₂, which facilitates the oxidative cyclization.
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Reaction: Heat the mixture to 100-120 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. The product should precipitate out of the solution.
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Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold diethyl ether or ethanol to remove residual DMSO and impurities. The crude product can be further purified by recrystallization or column chromatography on silica gel if a higher purity is required.
Strategic Role in Medicinal Chemistry
The structure of 6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is primed for derivatization, making it an ideal scaffold for generating a library of compounds for high-throughput screening.
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The C6-Bromo "Handle": This is the most valuable position for diversification. It is highly susceptible to palladium-catalyzed cross-coupling reactions.[8] This allows for the systematic introduction of a vast array of aryl, heteroaryl, alkyl, and amino groups. This approach is fundamental to Structure-Activity Relationship (SAR) studies, enabling chemists to fine-tune a molecule's potency and selectivity for its biological target.
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The N1/N3-Imidazole "Handle": The acidic proton on the imidazole ring can be readily alkylated or acylated.[9] This modification is often used to improve a compound's pharmacokinetic properties. For instance, adding a polar side chain can enhance aqueous solubility, while adding a specific alkyl group can block a potential site of metabolism or serve as a hydrogen bond acceptor/donor to improve target engagement.
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The C2-Cyclopropyl Group: Unlike a simple phenyl ring, which is prone to oxidative metabolism by cytochrome P450 enzymes, the cyclopropyl group is metabolically robust. Its inclusion is a deliberate design choice to enhance the in-vivo stability and half-life of potential drug candidates. It also provides a three-dimensional structural element that can fit into specific hydrophobic pockets of a target protein.
Conclusion and Future Outlook
6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine is more than just a chemical compound; it is a highly engineered platform for the discovery of new medicines. Its synthesis is straightforward and scalable, utilizing well-established chemical transformations. Its structure contains strategically placed functional groups that invite a systematic exploration of chemical space. For researchers and drug development professionals, this molecule represents a validated starting point for programs targeting kinases, inflammatory pathways, and CNS disorders. Future work will undoubtedly focus on the generation of diverse chemical libraries based on this scaffold, followed by screening against panels of biologically relevant targets to unlock its full therapeutic potential.
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Maślankiewicz, A., & Wyszomirski, M. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(9), 2936. Available at: [Link]
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Li, J., et al. (2023). Discovery of 1H-Imidazo[4,5-b]pyridine Derivatives as Potent and Selective BET Inhibitors for the Management of Neuropathic Pain. Journal of Medicinal Chemistry, 66(14), 9549-9564. Available at: [Link]
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El-Gazzar, A. B. A., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3209. Available at: [Link]
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Perin, N., et al. (2023). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 11. Available at: [Link]
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Chakroune, S., et al. (2010). 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1904. Available at: [Link]
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Gholami, M., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Current Medicinal Chemistry, 31. Available at: [Link]
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